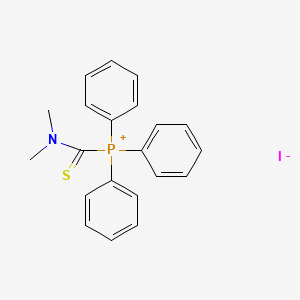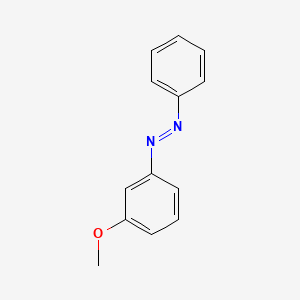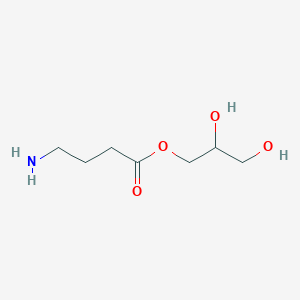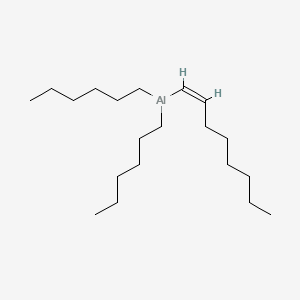
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium center bonded to three phenyl groups and a dimethylcarbamothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with dimethylcarbamothioyl chloride in the presence of an iodide source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C6H5)3P+(CH3)2NC(S)Cl+I−→(CH3)2NC(S)P(C6H5)3I
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphonium center back to the phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can replace the iodide ion.
Major Products
Oxidation: Triphenylphosphine oxide and dimethylcarbamothioyl chloride.
Reduction: Triphenylphosphine and dimethylcarbamothioyl iodide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (Dimethylcarbamothioyl)(triphenyl)phosphanium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium center can participate in nucleophilic substitution reactions, while the dimethylcarbamothioyl group can undergo electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
(Dimethylcarbamothioyl)(triphenyl)phosphanium iodide is unique due to the presence of the dimethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to other triphenylphosphine derivatives. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
55908-03-7 |
|---|---|
Formule moléculaire |
C21H21INPS |
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
dimethylcarbamothioyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H21NPS.HI/c1-22(2)21(24)23(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GOPWBRQUCYWIFQ-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=S)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)



![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)




![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


